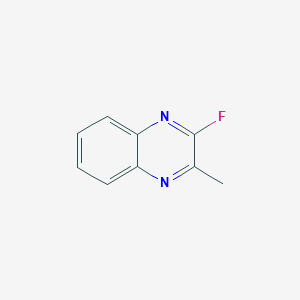

2-Fluoro-3-methylquinoxaline

Description

Established Synthetic Pathways for Quinoxaline (B1680401) Ring System Formation

The formation of the quinoxaline ring is a well-documented process in organic chemistry, with several reliable methods at the disposal of chemists.

The most prevalent and classical method for quinoxaline synthesis involves the condensation reaction between an ortho-phenylenediamine and an α-dicarbonyl compound. chim.itthieme-connect.commdpi.com This reaction is versatile and can be catalyzed by acids or performed under neutral conditions. orientjchem.orgsapub.org For the synthesis of a 2-Fluoro-3-methylquinoxaline derivative, this would conceptually involve the reaction of an appropriately substituted o-phenylenediamine (B120857) with a 2,3-butanedione (B143835) derivative. vulcanchem.com

The general mechanism involves the initial formation of a dihydropyrazine (B8608421) intermediate through the nucleophilic attack of the amino groups of the diamine onto the carbonyl carbons of the dicarbonyl compound, followed by a cyclization and subsequent oxidation (often spontaneous via air oxidation) to yield the aromatic quinoxaline ring. The reaction conditions can be optimized by using various catalysts and solvent systems to improve yields and reaction times. sapub.orgresearchgate.net

Table 1: Examples of Catalysts Used in Quinoxaline Synthesis via Cyclocondensation

| Catalyst | Reaction Conditions | Reference |

|---|---|---|

| Phenol | Room Temperature | sapub.org |

| Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | Tap Water, Room Temperature | chim.it |

| Zinc triflate | Acetonitrile (B52724), Room Temperature | mdpi.com |

| TiO2-Pr-SO3H | Ethanol, Room Temperature | mdpi.com |

| Iodine | DMSO, Room Temperature | ijpsjournal.com |

Introducing a fluorine atom onto the quinoxaline scaffold with high regioselectivity is a critical step. Several strategies can be employed:

Palladium-Catalyzed C-H Fluorination: A notable method involves the palladium-catalyzed ortho-monofluorination of N-heterocyclic compounds. This approach utilizes a directing group to guide the fluorinating agent to the desired position. For quinoxaline derivatives, this has been shown to be a highly selective process. rsc.orgresearchgate.net

Electrophilic Fluorination: Reagents like Selectfluor® can be used for the electrophilic fluorination of 1,3-dicarbonyl compounds, which can then be used as precursors in the cyclocondensation reaction. organic-chemistry.org

Nucleophilic Aromatic Substitution: In some cases, a pre-existing leaving group on the quinoxaline ring, such as a chlorine atom, can be displaced by a fluoride (B91410) ion. The reactivity of halogen atoms on the quinoxaline ring towards nucleophilic substitution is influenced by the electronic effects of other substituents. nih.gov The synthesis of 2-benzyl-7-fluoro-6-methoxy-3-methylquinoxaline 1,4-dioxides has been reported, highlighting the feasibility of incorporating fluorine into the quinoxaline system. nih.govresearchgate.net

Functionalization of the methyl group at the 3-position of the quinoxaline ring can be achieved through various methods, often involving the generation of a carbanion or a radical intermediate.

Deprotonation and Alkylation: The methyl group on the quinoxaline ring can be deprotonated using a strong base to form a nucleophilic species, which can then react with various electrophiles. researchgate.net For instance, the reaction of 2-methylquinoxaline (B147225) with aldehydes in the presence of sodium hydride has been reported to yield functionalized products. derpharmachemica.com

Radical Reactions: Nitrogen-centered radicals can be utilized to construct N-heterocycles like quinoxalines, and these radical pathways can sometimes offer unique regioselectivity. acs.org

Metal-Free C(sp³)–H Functionalization: Recent advancements have led to metal-free methods for the functionalization of C(sp³)–H bonds. One such strategy involves a tandem cyclization of 2-methylquinolines with 2-styrylanilines, which could be conceptually extended to 2-methylquinoxaline. acs.orgresearchgate.net

Advanced Synthetic Techniques for this compound Synthesis

To improve reaction efficiency, reduce environmental impact, and access novel derivatives, modern synthetic techniques are increasingly being applied to quinoxaline synthesis. ijirt.org

There is a growing interest in developing transition-metal-free synthetic routes to quinoxalines to enhance the sustainability of the process. rsc.orgdntb.gov.ua These methods often rely on the use of organocatalysts or proceed under catalyst-free conditions. thieme-connect.comresearchgate.netacs.org For example, a novel transition-metal-free method for the synthesis of quinoxalines from o-phenylenediamines and arylacetaldehydes has been developed using only potassium carbonate as the reagent. thieme-connect.com

Microwave irradiation and ultrasonic irradiation are powerful tools for accelerating organic reactions. ijirt.org

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times, often from hours to minutes, and improve yields in quinoxaline synthesis. e-journals.inmdpi.combenthamdirect.comsapub.orgudayton.eduacs.org This technique has been successfully applied to the condensation of o-phenylenediamines with α-dicarbonyl compounds, sometimes in solvent-free conditions. e-journals.inmdpi.comudayton.edu

Ultrasonic Irradiation: Ultrasound-assisted synthesis provides an environmentally benign method for preparing quinoxalines. tandfonline.comniscpr.res.indoaj.org Reactions can often be carried out in water at room temperature without a catalyst, offering high yields and simple work-up procedures. tandfonline.com This method has been used for the synthesis of quinoxaline derivatives from o-phenylenediamine and α-bromo ketones. niscpr.res.in

Table 2: Comparison of Conventional and Advanced Synthesis Techniques for Quinoxalines

| Technique | Typical Reaction Time | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | 2-20 hours | Refluxing solvent | Established, versatile | doaj.orgarkat-usa.org |

| Microwave Irradiation | 1-5 minutes | Solvent-free or minimal solvent | Rapid, high yields, energy efficient | organic-chemistry.orge-journals.inmdpi.comudayton.edu |

| Ultrasonic Irradiation | 30-90 minutes | Often aqueous, room temperature | Environmentally friendly, mild conditions, high purity | tandfonline.comdoaj.org |

Structure

3D Structure

Properties

Molecular Formula |

C9H7FN2 |

|---|---|

Molecular Weight |

162.16 g/mol |

IUPAC Name |

2-fluoro-3-methylquinoxaline |

InChI |

InChI=1S/C9H7FN2/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3 |

InChI Key |

QZOFHGRCSSJICR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1F |

Origin of Product |

United States |

Synthetic Methodologies of 2 Fluoro 3 Methylquinoxaline

Advanced Synthetic Techniques for 2-Fluoro-3-methylquinoxaline Synthesis

Green Chemistry Principles in the Synthesis of Fluoroquinoxaline Derivatives, including Solvent-Free and Aqueous Medium Reactions

Solvent-free synthesis offers a compelling green alternative by eliminating the need for large quantities of volatile and often toxic organic solvents. One such approach involves carrying out reactions using the reactants alone or supported on solid matrices. researchgate.net For the synthesis of quinoxaline (B1680401) derivatives, solid acid catalysts like sulfated polyborate have been effectively used under solvent-free conditions, providing high yields, short reaction times, and easy work-up. nih.gov Another solvent-free technique gaining prominence is mechanochemistry, specifically ball milling, which uses mechanical force to initiate reactions, thereby avoiding the need for bulk solvents. mdpi.com Microwave irradiation has also been successfully employed to drive solvent-free reactions, often leading to drastically reduced reaction times and improved yields. tandfonline.com

The use of greener solvents is another cornerstone of green chemistry. Hexafluoroisopropanol (HFIP) has been identified as an effective medium for quinoxaline synthesis, allowing reactions to proceed at room temperature with high yields. researchgate.netrsc.org A significant advantage of HFIP is its potential for recovery and reuse without a notable loss in activity, which aligns well with green chemistry principles. rsc.org

Aqueous medium reactions represent a highly desirable green synthetic route. The development of methods for synthesizing derivatives in water helps to significantly reduce the reliance on organic solvents. mtieat.org For instance, a simple condensation reaction between amines and carbon disulfide in an aqueous medium has been developed for the synthesis of thiourea (B124793) derivatives, showcasing the potential of water as a reaction solvent for various organic transformations. rsc.org

Optimization of Reaction Conditions and Yield Enhancement for this compound

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. This involves a systematic investigation of various parameters such as catalysts, solvents, temperature, and reaction time.

Research into the synthesis of quinoxaline derivatives has shown that the choice of catalyst and solvent system is critical. For example, in the synthesis of 2-methylquinoxaline (B147225) derivatives from glycerol (B35011) and diamines, an iridium complex with an N-heterocyclic carbene ligand was found to be an effective catalyst, with 2,2,2-trifluoroethanol (B45653) being the optimal solvent. mdpi.com The optimization of the base, in this case, potassium carbonate, also played a crucial role in enhancing the yield. mdpi.com

Microwave-assisted synthesis has emerged as a powerful tool for optimizing reactions. It often leads to significant reductions in reaction times and improvements in yields compared to conventional heating methods. unav.edu For the synthesis of certain quinoxaline 1,4-di-N-oxide derivatives, microwave-assisted methods have been successfully developed to improve conversion ratios. unav.edu

The variation of reagent ratios is another key aspect of optimization. In the synthesis of some fluoroquinoxaline 1,4-dioxide derivatives, adjusting the excess of reagents like N-Boc-piperazine led to a 20-40% increase in the yield of the desired product. nih.gov

Table 1: Optimization of Reaction Conditions for Fluoroquinoxaline Derivatives

| Parameter | Variation | Observation | Reference |

|---|---|---|---|

| Catalyst | Iridium-NHC complex | High catalytic activity for 2-methylquinoxaline synthesis. | mdpi.com |

| Solvent | 2,2,2-Trifluoroethanol | Optimal solvent for iridium-catalyzed synthesis of 2-methylquinoxaline. | mdpi.com |

| Base | Potassium Carbonate | Identified as the optimal base in conjunction with an iridium catalyst. | mdpi.com |

| Energy Source | Microwave Irradiation | Reduced reaction times and improved yields for quinoxaline 1,4-di-N-oxides. | unav.edu |

| Reagent Ratio | Threefold excess of N-Boc-piperazine | Increased yields of fluoroquinoxaline 1,4-dioxide derivatives by 20-40%. | nih.gov |

Purification and Isolation Procedures for Synthesized this compound

The final stage in the synthesis of this compound is its purification and isolation to obtain a compound of high purity. Common techniques employed include recrystallization and column chromatography.

Recrystallization is a widely used method for purifying solid compounds. The choice of solvent or solvent system is critical for effective purification. For several 2-benzyl-3-methylquinoxaline 1,4-di-N-oxide derivatives, recrystallization from a mixture of methanol (B129727) and dichloromethane (B109758) has proven to be effective. nih.govmdpi.com In another instance, a crude product was recrystallized from a mixture of dimethylformamide and water to yield the pure compound. google.com

Column chromatography is a versatile technique for separating and purifying compounds from a mixture. The selection of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (eluent) is tailored to the specific properties of the compound. For fluoroquinoxaline derivatives, various eluent systems have been reported. For example, a mixture of toluene (B28343) and dioxane (3:2) was used to purify a (2E)-3-(3-Methyl-1,4-dioxy-quinoxalin-2-yl)-1-(3,4,5-trimethoxy-phenyl)-propenone derivative via flash column chromatography. unav.edu A patent for the preparation of 7-fluoro-1,3-dimethylquinoxalin-2(1H)-one describes the use of a petroleum ether and ethyl acetate (B1210297) mixture for purification by flash column chromatography. nus.edu.sg For other derivatives, eluent systems such as n-hexane-ethyl acetate have been employed. jst.go.jp The use of a protective group, such as a Boc group, can simplify chromatographic purification. nih.gov

Table 2: Purification and Isolation Procedures for Quinoxaline Derivatives

| Method | Details | Application Example | Reference |

|---|---|---|---|

| Recrystallization | Solvent system: Methanol/Dichloromethane | Purification of 2-benzyl-3-methylquinoxaline 1,4-di-N-oxide derivatives. | nih.govmdpi.com |

| Recrystallization | Solvent system: Dimethylformamide/Water | Purification of 7-methoxy-1-methyl-quinoxaline-2,3(1H,4H)-dione. | google.com |

| Flash Column Chromatography | Eluent: Toluene:Dioxane (3:2) | Purification of a chalcone-like quinoxaline derivative. | unav.edu |

| Flash Column Chromatography | Eluent: Petroleum ether/Ethyl acetate | Purification of 7-fluoro-1,3-dimethylquinoxalin-2(1H)-one. | nus.edu.sg |

| Silica Gel Column Chromatography | Eluent: n-hexane-ethyl acetate | Purification of a 7-fluoro-3-methylquinoxaline derivative. | jst.go.jp |

Reactivity and Chemical Transformations of 2 Fluoro 3 Methylquinoxaline

Nucleophilic Substitution Reactions of 2-Fluoro-3-methylquinoxaline

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for this compound, primarily due to the electron-withdrawing nature of the quinoxaline (B1680401) ring's nitrogen atoms and the excellent leaving group ability of the fluoride (B91410) ion.

The C-2 position of the quinoxaline ring is highly activated towards nucleophilic attack. The strong inductive effect of the fluorine atom, combined with the electron-deficient pyrazine (B50134) ring, makes the C-2 carbon atom electrophilic. The fluoride ion is an excellent leaving group in SNAr reactions, often showing greater reactivity than other halogens (the "element effect"). nih.gov This high reactivity allows for the displacement of the fluoro group by a wide variety of nucleophiles under relatively mild conditions.

Common nucleophiles used in these reactions include amines, alkoxides, thiolates, and carbanions. For instance, the reaction with aromatic amines can proceed in the presence of a base like potassium carbonate. nih.gov Stronger alkyl nucleophiles, such as Grignard reagents (e.g., Me-MgCl) or organolithium compounds (e.g., n-BuLi), can also effectively displace the fluoride to form new carbon-carbon bonds. nih.gov

Table 1: Examples of Nucleophilic Substitution at the C-2 Position

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Aniline | 2-Anilino-3-methylquinoxaline |

| Alkoxide | Sodium Methoxide (B1231860) | 2-Methoxy-3-methylquinoxaline |

| Thiolate | Sodium Thiophenolate | 2-(Phenylthio)-3-methylquinoxaline |

Direct nucleophilic substitution of hydrogen on the benzene (B151609) portion of the quinoxaline core (the carbocyclic ring) is generally unfavorable. The pyrazine ring is the more electron-deficient part of the molecule, making the C-2 and C-3 positions the primary sites for nucleophilic attack. Substitution at positions like C-6 or C-7 would require the presence of additional strong electron-withdrawing groups on the carbocyclic ring to sufficiently activate it for SNAr-type reactions. Such transformations are not common for this compound under standard conditions.

Electrophilic Aromatic Substitution Reactions on the Quinoxaline Ring

The quinoxaline ring system is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms. This characteristic deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. uci.edutotal-synthesis.com Consequently, EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation typically require forcing conditions to proceed.

The outcome of an EAS reaction is controlled by the directing effects of the existing substituents and the deactivating effect of the aza-groups.

The nitrogen atoms strongly deactivate the ring and direct incoming electrophiles primarily to the C-5, C-6, C-7, and C-8 positions.

The methyl group at C-3 is an activating, ortho-, para-director.

The fluoro group at C-2 is a deactivating, ortho-, para-director.

Oxidation and Reduction Pathways of this compound

The nitrogen atoms in the quinoxaline ring are susceptible to oxidation. Treatment of this compound with oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) can lead to the formation of the corresponding N-oxides. Depending on the reaction conditions, this can result in the formation of this compound 1-oxide, 4-oxide, or the 1,4-di-N-oxide. researchgate.net These N-oxide derivatives are synthetically valuable intermediates.

Conversely, the quinoxaline ring can be reduced. Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), can reduce the pyrazine ring to yield 2-fluoro-3-methyl-1,2,3,4-tetrahydroquinoxaline. More vigorous reduction conditions can lead to the reduction of the entire heterocyclic system.

Cycloaddition Reactions and Annulations Involving this compound

The aromatic nature of the quinoxaline ring system makes it a poor participant in cycloaddition reactions where it would need to act as a diene, such as the Diels-Alder reaction. The significant resonance energy of the aromatic system would be lost in such a transformation, creating a high activation barrier.

However, the N-oxide derivatives of this compound can participate in 1,3-dipolar cycloaddition reactions. The N-oxide moiety can act as a 1,3-dipole, reacting with various dipolarophiles (such as alkenes or alkynes) to form new fused heterocyclic ring systems. This pathway provides a route to more complex, polycyclic structures based on the quinoxaline framework.

Radical Reactions and Their Synthetic Utility

Radical reactions involving this compound are less common than ionic pathways but are mechanistically plausible. The methyl group at the C-3 position is a potential site for radical substitution. Under free-radical conditions, for instance, using N-bromosuccinimide (NBS) with a radical initiator like AIBN or UV light, it is possible to achieve benzylic-type bromination to yield 2-fluoro-3-(bromomethyl)quinoxaline. This product can then serve as a versatile intermediate for further functionalization.

Another possibility is a radical nucleophilic substitution (SRN1) mechanism for the displacement of the fluorine atom. This pathway involves a single-electron transfer to generate a radical anion, followed by the loss of the fluoride ion to form a quinoxalyl radical, which then reacts with a nucleophile. While plausible, this pathway typically requires specific conditions, such as photochemical or electrochemical initiation.

Derivatization Strategies for this compound Analogues

The primary strategy for the derivatization of this compound revolves around the nucleophilic substitution of the fluorine atom at the C-2 position. This approach allows for the introduction of a wide variety of functional groups, leading to the synthesis of a diverse library of 2-substituted-3-methylquinoxaline analogues. While direct studies on this compound are limited, the reactivity can be inferred from studies on analogous 2-haloquinoxalines, particularly 2-chloro-3-methylquinoxaline (B189447). The carbon-fluorine bond is the strongest among the carbon-halogen bonds; however, in the context of aromatic nucleophilic substitution, fluoride can still serve as a viable leaving group, especially with potent nucleophiles or under forcing reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions:

The general mechanism for the derivatization of this compound via SNAr involves the attack of a nucleophile on the electron-deficient C-2 carbon, leading to the formation of a Meisenheimer-like intermediate. The subsequent departure of the fluoride ion results in the formation of the substituted product.

A variety of nucleophiles can be employed in these reactions to generate a range of analogues. These include oxygen, nitrogen, sulfur, and carbon-based nucleophiles.

Derivatization via Oxygen Nucleophiles:

The reaction of this compound with oxygen nucleophiles such as alkoxides (RO⁻) or phenoxides (ArO⁻) can yield 2-alkoxy- or 2-aryloxy-3-methylquinoxaline derivatives. These reactions are typically carried out in the presence of a base to generate the nucleophile in situ.

| Nucleophile | Reagent Example | Product Class |

| Alkoxide | Sodium methoxide (NaOCH₃) | 2-Methoxy-3-methylquinoxaline |

| Phenoxide | Sodium phenoxide (NaOPh) | 2-Phenoxy-3-methylquinoxaline |

Derivatization via Nitrogen Nucleophiles:

Nitrogen nucleophiles, such as ammonia, primary amines, and secondary amines, readily react with 2-haloquinoxalines to produce 2-amino-3-methylquinoxaline derivatives. These reactions are of significant interest due to the prevalence of aminoquinoxaline scaffolds in biologically active molecules.

| Nucleophile | Reagent Example | Product Class |

| Ammonia | NH₃ | 2-Amino-3-methylquinoxaline |

| Primary Amine | Aniline (PhNH₂) | 2-(Phenylamino)-3-methylquinoxaline |

| Secondary Amine | Piperidine | 2-(Piperidin-1-yl)-3-methylquinoxaline |

Derivatization via Sulfur Nucleophiles:

Thiolates (RS⁻) are potent nucleophiles that can displace the fluorine atom to form 2-alkylthio- or 2-arylthio-3-methylquinoxalines. These reactions are typically performed under basic conditions to deprotonate the corresponding thiol.

| Nucleophile | Reagent Example | Product Class |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-3-methylquinoxaline |

Derivatization via Carbon Nucleophiles:

The formation of carbon-carbon bonds at the C-2 position can be achieved through cross-coupling reactions. While direct C-F bond activation in Suzuki, Stille, or Sonogashira cross-coupling reactions can be challenging, it is a field of growing importance in organic synthesis. These reactions would typically require a suitable catalyst, often a palladium or nickel complex, to facilitate the coupling of an organometallic reagent with the C-F bond.

| Reaction Type | Coupling Partner Example | Product Class |

| Suzuki Coupling | Phenylboronic acid | 2-Phenyl-3-methylquinoxaline |

| Sonogashira Coupling | Phenylacetylene | 2-(Phenylethynyl)-3-methylquinoxaline |

Reactions Involving the Methyl Group:

While the primary site of reactivity is the C-2 position, the methyl group at C-3 can also be a handle for derivatization. The protons of the methyl group are weakly acidic and can be deprotonated by a strong base to form a carbanion. This carbanion can then react with various electrophiles. For instance, condensation with an aldehyde could lead to the formation of a styrylquinoxaline derivative.

| Reagent | Reaction Type | Product Class |

| Benzaldehyde | Condensation | 2-Fluoro-3-styrylquinoxaline |

The derivatization strategies outlined above highlight the versatility of this compound as a scaffold for the synthesis of a wide array of analogues. The ease of nucleophilic substitution at the C-2 position provides a convenient route for introducing diverse functionalities, thereby enabling the exploration of the chemical space around the 3-methylquinoxaline core.

Advanced Characterization Techniques for 2 Fluoro 3 Methylquinoxaline

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the connectivity of atoms and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of 2-Fluoro-3-methylquinoxaline. Through various NMR experiments, the chemical environment of each hydrogen, carbon, and fluorine atom can be determined.

¹H NMR: This technique identifies the different types of protons in the molecule. The spectrum for this compound is expected to show signals for the methyl group protons and the aromatic protons on the quinoxaline (B1680401) ring. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern. For instance, in a related compound, ethyl 7-fluoro-3-methylquinoxaline-2-carboxylate, the aromatic protons appear between δ 7.67 and 8.08 ppm. jst.go.jp The fluorine atom at position 7 influences the chemical shifts and introduces specific H-F coupling constants.

¹³C NMR: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The carbon atom bonded directly to the fluorine (C-2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of the C-F bond's presence. The chemical shifts of the carbons in the quinoxaline ring are influenced by the electronic effects of the methyl and fluoro substituents. nih.gov

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial tool. It provides a direct method for observing the fluorine nucleus, offering information about its chemical environment. The spectrum for this compound would show a single resonance, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic heterocyclic system.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to establish the connectivity of protons within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing through-space correlations that help to confirm the substitution pattern, such as the proximity of the methyl group protons to the H-8 proton on the quinoxaline ring.

A representative example of ¹H NMR data for a similar quinoxaline core structure is shown below.

| Proton | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

| H-5 | 8.08 | dd, J=9.3, 5.4 Hz |

| H-6 | 7.67 | ddd, J=9.3, 7.9, 2.7 Hz |

| H-8 | 7.81 | dd, J=8.5, 2.7 Hz |

| -CH₃ | ~2.7-2.8 | s |

| Data derived from a related compound, Ethyl 7-Fluoro-3-methylquinoxaline-2-carboxylate, for the aromatic region. jst.go.jp |

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. up.ac.za For this compound, the IR spectrum would display characteristic bands confirming its key structural features.

Key expected absorption bands include:

Aromatic C-H Stretching: Typically found above 3000 cm⁻¹.

Aliphatic C-H Stretching: From the methyl group, appearing just below 3000 cm⁻¹.

C=N and C=C Stretching: The quinoxaline ring exhibits characteristic stretching vibrations in the 1500-1650 cm⁻¹ region. jst.go.jpnih.gov

C-F Stretching: A strong absorption band, typically in the 1000-1300 cm⁻¹ range, which is indicative of the carbon-fluorine bond.

The table below summarizes the expected IR absorption bands based on data from related quinoxaline structures.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Data (cm⁻¹) from Derivatives |

| Quinoxaline Ring | C=N, C=C Stretch | 1500 - 1650 | 1621, 1566, 1554 jst.go.jp |

| C-F Bond | Stretch | 1000 - 1300 | 1077-1080 mdpi.comresearchgate.net |

| Aromatic C-H | Stretch | > 3000 | - |

| Aliphatic C-H | Stretch | < 3000 | - |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The quinoxaline ring system is a chromophore that absorbs UV light, leading to π → π* and n → π* transitions. researchgate.net The positions and intensities of the absorption maxima (λmax) are sensitive to the substituents on the ring. The presence of the fluoro and methyl groups on the quinoxaline core will influence the energy of these transitions, causing shifts in the absorption bands compared to the unsubstituted quinoxaline. Generally, donor-acceptor (D-A) type copolymers containing quinoxaline units exhibit two primary absorption peaks. researchgate.net

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis. libretexts.org

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of this compound. It measures the m/z value to several decimal places, allowing for the calculation of a precise molecular formula. rsc.org This technique can easily distinguish between compounds that have the same nominal mass but different elemental compositions.

| Property | Value |

| Molecular Formula | C₉H₇FN₂ |

| Nominal Mass | 162 amu |

| Exact Mass (Monoisotopic) | 162.060 Da |

| The exact mass is calculated for the most abundant isotopes of each element. |

An HRMS analysis would compare the experimentally measured mass to the calculated exact mass, with a match within a few parts per million (ppm) confirming the molecular formula. rsc.org

In mass spectrometry, particularly with electron impact (EI) ionization, the molecular ion (M⁺˙) is formed, which is often unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uk The analysis of this fragmentation pattern provides a fingerprint that helps to confirm the molecule's structure.

For this compound (M⁺˙ at m/z = 162), key expected fragmentation pathways include:

Loss of a methyl radical (•CH₃): This would produce a stable fragment ion at m/z 147.

Loss of hydrogen cyanide (HCN): A common fragmentation for nitrogen-containing heterocyclic rings, leading to a fragment at m/z 135.

Cleavage of the pyrazine (B50134) ring: This can lead to various smaller charged fragments that are characteristic of the quinoxaline core.

The relative abundance of these fragments, especially the most abundant ion known as the base peak, provides further structural evidence. libretexts.org

| Ion | m/z (Expected) | Identity/Origin |

| [C₉H₇FN₂]⁺˙ | 162 | Molecular Ion (M⁺˙) |

| [M - CH₃]⁺ | 147 | Loss of a methyl radical |

| [M - HCN]⁺˙ | 135 | Loss of hydrogen cyanide |

Chromatographic Separation Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in complex mixtures, as well as for the assessment of its purity. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It offers high resolution and sensitivity for both purity determination and quantitative analysis. In a typical HPLC setup, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the compound's affinity for the stationary phase relative to the mobile phase.

For the analysis of quinoxaline derivatives, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. Detection is often achieved using an ultraviolet (UV) detector, as the quinoxaline ring system exhibits strong UV absorbance. The chemical purity of a related compound, 2-(7-Fluoro-3-methylquinoxalin-2-yl)pyrazolo[1,5-a]pyrimidine, was determined to be 99.63% using HPLC with UV detection. sci-hub.se

The validation of an HPLC method for purity assessment involves evaluating parameters such as linearity, precision, accuracy, and robustness to ensure the reliability of the results. iaea.org For instance, a validated HPLC method for a similar fluorinated compound, [18F]Fluoromisonidazole, demonstrated good precision with relative standard deviation (RSD) values below 5%. iaea.org

Table 1: Illustrative HPLC Parameters for Quinoxaline Derivative Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. For this compound, which is expected to have sufficient volatility and thermal stability, GC can be an effective method for purity assessment and analysis in mixtures.

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for quantification but also mass spectra for unequivocal identification of the compound and any impurities. The choice of the stationary phase is critical and is based on the polarity of the analyte. A nonpolar column, such as one coated with a dimethylpolysiloxane stationary phase, is often suitable for the analysis of relatively nonpolar compounds.

A general GC-MS method for a similar compound involved diluting the analyte in a solvent like chloroform (B151607) and using a standard capillary column such as an HP-5MS. swgdrug.org The operating conditions, including injector temperature, carrier gas flow rate, and the temperature program of the oven, are optimized to achieve good separation and peak shape.

Table 2: Typical GC-MS Operating Conditions

| Parameter | Condition |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.5 mL/min) |

| Injector Temperature | 280 °C |

| Oven Program | Initial temperature, ramp rate, and final temperature optimized for separation |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details about the crystal packing and intermolecular interactions.

For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The structural data obtained from X-ray crystallography is crucial for understanding the molecule's stereochemistry and can be correlated with its physical and chemical properties. For related heterocyclic compounds, X-ray diffraction studies have been successfully used to confirm their proposed structures. mdpi.com The process generally involves solving the structure using direct methods and refining it by full-matrix least-squares on F². mdpi.com

Advanced Surface Analysis Techniques for Material Science Applications

In materials science, the surface properties of a compound can be as important as its bulk properties. Advanced surface analysis techniques provide insights into the topography, morphology, and chemical composition of the surface of materials incorporating this compound.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of a surface at the nanoscale. nih.gov It works by scanning a sharp tip, attached to the end of a flexible cantilever, across the sample surface. nih.gov The forces between the tip and the sample lead to a deflection of the cantilever, which is monitored by a laser beam. nih.gov

AFM can be operated in various modes, including contact mode and tapping mode, to obtain information about the surface roughness, grain size, and morphology of thin films or coatings of this compound. This is particularly relevant if the compound is used in the fabrication of organic electronic devices, where the morphology of the active layer significantly influences device performance. For instance, AFM has been used to characterize the thin-film surface morphology of related organic semiconductor materials. researchgate.net

Secondary Ion Mass Spectrometry (SIMS) for Molecular Surface Characterization

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to determine the elemental and molecular composition of the very top layer of a solid surface. eag.com In SIMS, a primary ion beam is directed at the sample surface, causing the sputtering of secondary ions from the surface. These secondary ions are then analyzed by a mass spectrometer. eag.com

Time-of-Flight SIMS (ToF-SIMS) is a powerful variant of this technique that provides detailed information about the molecular species present on a surface with high mass resolution and sensitivity. eag.commdpi.com For a material containing this compound, ToF-SIMS could be used to:

Identify the compound on a surface.

Detect surface contamination.

Analyze the distribution of the compound in a blend or on a substrate. eag.com

Characterize the chemical nature of the outermost molecular layers. nih.gov

The technique is capable of detecting fragments of the molecule, which can be pieced together to confirm the presence and orientation of this compound on a surface.

Computational and Theoretical Studies on 2 Fluoro 3 Methylquinoxaline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are extensively used to model the ground-state properties of 2-fluoro-3-methylquinoxaline. Methods such as B3LYP with basis sets like 6-311++G(d,p) allow for an accurate description of the molecule's geometry and electronic landscape.

Analysis of the electronic structure reveals the significant influence of the fluoro and methyl substituents on the quinoxaline (B1680401) core. The highly electronegative fluorine atom at the C2 position acts as a strong electron-withdrawing group via the inductive effect. This leads to a considerable polarization of the C2-F bond and renders the C2 carbon atom significantly electron-deficient. Conversely, the methyl group at the C3 position acts as a weak electron-donating group through hyperconjugation and a weak inductive effect.

Natural Bond Orbital (NBO) or Mulliken population analysis quantifies this charge distribution across the molecule. The calculations consistently show a high negative charge localized on the fluorine atom and the two nitrogen atoms of the pyrazine (B50134) ring, while the C2 carbon atom bears a significant partial positive charge. This charge distribution is a key determinant of the molecule's chemical behavior, particularly its susceptibility to nucleophilic attack at the C2 position.

| Atom | Calculated Partial Charge (a.u.) | Role/Influence |

|---|---|---|

| N1 | -0.582 | Electron-withdrawing; site for protonation |

| C2 | +0.415 | Highly electrophilic; primary site for nucleophilic attack |

| F (on C2) | -0.401 | Strong electron-withdrawing group |

| C3 | +0.155 | Influenced by adjacent N4 and methyl group |

| C (of CH3) | -0.610 | Part of electron-donating methyl group |

| N4 | -0.579 | Electron-withdrawing; site for protonation |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's kinetic stability and chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

For this compound, the HOMO is typically distributed across the π-system of the entire quinoxaline ring, with significant contributions from the benzene (B151609) portion. In contrast, the LUMO is primarily localized on the electron-deficient pyrazine ring, with a large coefficient on the C2 carbon atom. This localization strongly suggests that the molecule will act as an electron acceptor in reactions, with nucleophiles preferentially attacking the C2 position.

The HOMO-LUMO energy gap (ΔE = ELUMO − EHOMO) is a critical parameter indicating molecular stability. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. Computational studies provide precise values for these energy levels, which correlate with the molecule's electronic absorption spectra and its reactivity profile.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | -6.98 | Electron-donating capability (ionization potential) |

| ELUMO | -1.52 | Electron-accepting capability (electron affinity) |

| Energy Gap (ΔE) | 5.46 | Indicates high kinetic stability and moderate reactivity |

Molecular Electrostatic Potential (MEP) surfaces provide a visual representation of the charge distribution and are used to predict reactive sites for both electrophilic and nucleophilic interactions. The MEP map is color-coded, where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

In the MEP surface of this compound, the most negative potential (deep red) is concentrated around the two nitrogen atoms (N1 and N4), reflecting their lone pairs of electrons. The fluorine atom also exhibits a negative potential. These are the preferred sites for interactions with electrophiles or for hydrogen bonding. Conversely, a significant region of positive potential (blue) is observed around the C2 carbon, confirming it as the primary electrophilic center of the molecule and the most probable site for a nucleophilic aromatic substitution (SNAr) reaction.

Prediction of Reaction Mechanisms and Transition State Analysis

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. For this compound, theoretical studies primarily focus on the SNAr reaction, where the fluoride (B91410) is displaced by a nucleophile.

By calculating the energies of reactants, intermediates, transition states (TS), and products, a complete reaction energy profile can be constructed. For the SNAr mechanism, calculations can model the stepwise pathway involving the initial attack of a nucleophile (e.g., an alkoxide or amine) on the electron-deficient C2 carbon. This leads to the formation of a high-energy, tetrahedral Meisenheimer-like intermediate. Computational methods can locate the transition state leading to this intermediate and the subsequent transition state for the departure of the fluoride leaving group. The calculated activation energies (Ea) for these steps provide quantitative predictions of reaction rates and help explain the regioselectivity and feasibility of the substitution.

Molecular Dynamics Simulations for Intermolecular Interactions and Condensed Phase Behavior

While quantum chemical calculations excel at describing single molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of an ensemble of molecules in the condensed phase (liquid or solid). MD simulations model the time-dependent movements of atoms and molecules, governed by a force field.

For this compound, MD simulations can be used to study its solvation in various solvents. By analyzing the radial distribution functions, one can identify and quantify interactions between the solute and solvent molecules, such as weak C-H···O or C-H···N hydrogen bonds. Furthermore, simulations of the compound in its pure form can shed light on crystal packing forces. These simulations can reveal the importance of intermolecular interactions like π-π stacking between the aromatic quinoxaline rings and dipole-dipole interactions arising from the polarized C-F bond, which collectively dictate the solid-state architecture and physical properties like melting point and solubility.

In Silico Screening and Design of this compound Analogues

The detailed computational understanding of this compound serves as a foundation for the rational, in silico design of new analogues with tailored properties. This approach is central to modern medicinal chemistry and materials science.

Using the parent scaffold, a virtual library of derivatives can be generated by computationally modifying the substituents. For instance, the fluorine at C2 can be replaced with other halogens (Cl, Br) or functional groups (-CN, -OR, -NR2), and the methyl group at C3 can be varied. For each designed analogue, high-throughput computational screening can be performed. Quantum chemical calculations can quickly predict key electronic properties, such as the HOMO-LUMO gap and the charge on the C2 carbon, to pre-screen for desired reactivity. Furthermore, if the molecule is being developed as a potential drug, molecular docking simulations can predict the binding affinity and orientation of these analogues within the active site of a target protein. This in silico process allows researchers to prioritize the synthesis of a small number of the most promising candidates, dramatically accelerating the discovery and optimization cycle.

Structure-Property Relationship Modeling and Prediction

The exploration of structure-property relationships is fundamental to understanding and predicting the behavior of chemical compounds. For quinoxaline derivatives, this involves correlating specific structural features—such as the type and position of substituents on the core bicyclic ring—with their resulting physical, chemical, and biological properties. While direct computational studies on this compound are not extensively documented in the reviewed literature, a robust understanding can be built by examining closely related analogues and the general principles governing quinoxaline chemistry.

Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting molecular properties. For instance, DFT calculations on the related compound 3-chloro-5-fluoro-2-methylquinoxaline predict a dipole moment of 3.2 Debye and a HOMO-LUMO gap of 4.1 eV, suggesting moderate polarity and good stability against electrophilic attack. vulcanchem.com The chlorine at the C3 position acts as an electron-withdrawing group, polarizing the ring, while the fluorine at C5 enhances lipophilicity. vulcanchem.com Similarly, DFT studies on 2-methylquinoxaline (B147225) have been used to analyze its structural, electronic, and thermodynamic properties, providing a baseline for understanding the impact of further substitution. researchgate.net

Structure-activity relationship (SAR) studies on various 3-methylquinoxaline derivatives have provided valuable insights, particularly in medicinal chemistry. In the design of new anticancer agents targeting VEGFR-2, researchers have synthesized and evaluated series of 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol derivatives. nih.gov These studies revealed that the 3-methylquinoxalin-2(1H)-one moiety was generally more advantageous for cytotoxic and VEGFR-2 inhibitory effects than the 2-thiol variant. nih.gov Furthermore, when comparing electron-withdrawing groups, acetyl-containing derivatives were found to be more active than their fluoro-containing counterparts in certain contexts. nih.gov Such analyses illuminate the critical structural features required for a specific biological activity, guiding the rational design of new, more potent analogues.

Thermochemical and theoretical studies on 2-hydroxy-3-methylquinoxaline have utilized DFT calculations to determine its most stable geometry and gas-phase enthalpy of formation, which was found to be -8.8 ± 4.9 kJ/mol. up.pt These fundamental thermodynamic properties are crucial for predicting the compound's stability and reactivity.

Below is a table summarizing key computational data for compounds structurally related to this compound, which helps in predicting its properties.

| Compound Name | Computational Method | Predicted Property | Value | Source |

| 3-chloro-5-fluoro-2-methylquinoxaline | DFT | Dipole Moment | 3.2 Debye | vulcanchem.com |

| DFT | HOMO-LUMO Gap | 4.1 eV | vulcanchem.com | |

| 2-hydroxy-3-methylquinoxaline | DFT (B3LYP/6-311G**) | Gaseous Enthalpy of Formation | -8.8 ± 4.9 kJ/mol | up.pt |

| 2-Methyl-quinoxaline | DFT | HOMO-LUMO analysis | Charge transfer within the structure | researchgate.net |

By analyzing these related structures, it can be predicted that this compound will have a polarized pyrazine ring due to the electron-withdrawing fluorine atom. This would influence its potential as a pharmacophore in drug design and its properties in materials science applications.

Exploration of Biological Activities of 2 Fluoro 3 Methylquinoxaline Derivatives

General Biological Significance of the Quinoxaline (B1680401) Scaffold in Biomedical Research

The quinoxaline nucleus is a versatile pharmacophore that has been extensively investigated, revealing a broad spectrum of biological activities. sapub.org This has led to the development of numerous quinoxaline derivatives with potential applications in treating a variety of diseases. The inherent chemical properties of the quinoxaline ring system, including its aromaticity and the presence of nitrogen atoms, allow for diverse substitutions, leading to a wide range of pharmacological effects. sapub.org

Quinoxaline derivatives have been reported to exhibit a remarkable array of biological activities, including:

Anticancer: Targeting various mechanisms involved in cancer progression.

Anti-infective: Including antibacterial, antifungal, antiviral, and antiprotozoal properties.

Anti-inflammatory: Modulating inflammatory pathways.

Anticonvulsant: Showing potential in the management of seizures.

Antidiabetic: Affecting pathways related to glucose metabolism.

The therapeutic potential of quinoxalines is underscored by the existence of several drugs and clinical candidates containing this scaffold. The ability to modify the quinoxaline core at various positions allows for the fine-tuning of its biological activity, selectivity, and pharmacokinetic properties, making it a highly attractive framework for drug discovery.

Mechanistic Investigations of Anti-Infective Properties

While specific studies on 2-fluoro-3-methylquinoxaline are limited, the anti-infective properties of structurally related quinoxaline derivatives have been well-documented. The introduction of a fluorine atom and a methyl group at the 2 and 3 positions, respectively, is expected to modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets and thereby its anti-infective profile. The following sections explore the activities of closely related quinoxaline derivatives against various pathogens.

Quinoxaline derivatives are known for their potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action for some quinoxaline 1,4-dioxides involves the generation of reactive oxygen species, which can lead to DNA damage and bacterial cell death.

Research on 2-chloro-3-methylquinoxaline (B189447), a closely related analogue, has provided insights into the potential antibacterial activity of this compound. Derivatives of 2-chloro-3-methylquinoxaline have been synthesized and evaluated for their antimicrobial properties. For instance, Schiff bases derived from 4-(2-methylquinoxalin-3-yloxy)benzamine have shown activity against various bacterial strains. nih.gov

Furthermore, studies on other fluorinated quinoxalines have demonstrated the positive impact of fluorine substitution on antibacterial potency. For example, 2,3-diaminoquinoxaline derivatives with fluorine substitutions have shown enhanced activity. tandfonline.com

Table 1: Antibacterial Activity of 2-Chloro-3-methylquinoxaline Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| 4-(2-methylquinoxalin-3-yloxy)-N-(4-chlorobenzylidene)benzamine | Staphylococcus aureus | 14 | nih.gov |

| 4-(2-methylquinoxalin-3-yloxy)-N-(4-chlorobenzylidene)benzamine | Bacillus subtilis | 12 | nih.gov |

| 4-(2-methylquinoxalin-3-yloxy)-N-(4-chlorobenzylidene)benzamine | Escherichia coli | 13 | nih.gov |

| 4-(2-methylquinoxalin-3-yloxy)-N-(4-chlorobenzylidene)benzamine | Pseudomonas aeruginosa | 11 | nih.gov |

| 2-[4-((4-chlorobenzylidene)aminomethyl)phenoxy]-3-methylquinoxaline | Staphylococcus aureus | 12 | nih.gov |

| 2-[4-((4-chlorobenzylidene)aminomethyl)phenoxy]-3-methylquinoxaline | Bacillus subtilis | 11 | nih.gov |

| 2-[4-((4-chlorobenzylidene)aminomethyl)phenoxy]-3-methylquinoxaline | Escherichia coli | 12 | nih.gov |

| 2-[4-((4-chlorobenzylidene)aminomethyl)phenoxy]-3-methylquinoxaline | Pseudomonas aeruginosa | 10 | nih.gov |

The quinoxaline scaffold has also been a source of compounds with significant antifungal activity. The presence of substituents such as halogens has been shown to be beneficial for this activity. For instance, quinoxaline 2,3-dione derivatives with chloro, fluoro, and bromo substitutions have demonstrated significant antifungal effects.

While direct data for this compound is not available, the findings for related compounds suggest its potential as an antifungal agent. Derivatives of 2-chloro-3-methylquinoxaline have been tested against fungal species like Aspergillus niger and Candida albicans, showing moderate activity. nih.gov

Table 2: Antifungal Activity of 2-Chloro-3-methylquinoxaline Derivatives

| Compound | Fungal Species | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| 4-(2-methylquinoxalin-3-yloxy)-N-(4-nitrobenzylidene)benzamine | Aspergillus niger | 13 | nih.gov |

| 4-(2-methylquinoxalin-3-yloxy)-N-(4-nitrobenzylidene)benzamine | Candida albicans | 11 | nih.gov |

| 2-[4-((4-methoxybenzylidene)aminomethyl)phenoxy]-3-methylquinoxaline | Aspergillus niger | 12 | nih.gov |

| 2-[4-((4-methoxybenzylidene)aminomethyl)phenoxy]-3-methylquinoxaline | Candida albicans | 10 | nih.gov |

Quinoxaline derivatives have emerged as promising candidates for the development of new antiprotozoal drugs. Various studies have highlighted their efficacy against a range of parasitic organisms. For example, quinoxaline 1,4-dioxides have shown activity against Trypanosoma cruzi and Leishmania species. nih.gov The introduction of a trifluoromethyl group at the 3-position of the quinoxaline ring has been shown to increase antiprotozoal activity.

Although specific studies on this compound are lacking, research on 3-trifluoromethylquinoxaline derivatives provides valuable insights. These compounds have demonstrated potent activity against various parasitic protozoa.

Table 3: Antiprotozoal Activity of 3-Trifluoromethylquinoxaline Derivatives

| Compound | Parasitic Organism | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Benzoyl-3-trifluoromethyl-6-chloroquinoxaline 1,4-dioxide | Trypanosoma brucei rhodesiense | 0.04 | nih.gov |

| 2-Benzoyl-3-trifluoromethyl-6-chloroquinoxaline 1,4-dioxide | Leishmania donovani | 0.12 | nih.gov |

| 2-Benzoyl-3-trifluoromethyl-6,7-dichloroquinoxaline 1,4-dioxide | Trypanosoma brucei rhodesiense | 0.03 | nih.gov |

| 2-Benzoyl-3-trifluoromethyl-6,7-dichloroquinoxaline 1,4-dioxide | Leishmania donovani | 0.09 | nih.gov |

The quinoxaline scaffold has been identified as a valuable template for the design of antiviral agents. nih.gov Derivatives of quinoxaline have shown activity against a variety of viruses, including DNA and RNA viruses. The mechanism of antiviral action can vary, with some compounds inhibiting viral enzymes, while others may interfere with viral entry or replication processes.

While there is no specific antiviral data for this compound, the broader class of quinoxaline derivatives has been extensively studied. For instance, certain substituted quinoxalines have been found to inhibit the replication of viruses such as the hepatitis B virus and influenza virus. nih.gov

Table 4: Antiviral Activity of Selected Quinoxaline Derivatives

| Compound Class | Virus | Activity | Reference |

|---|---|---|---|

| Triazolo[4,3-a]quinoxalines | Hepatitis B Virus (HBV) | Inhibition of viral replication | nih.gov |

| 2,3-Di(furan-2-yl)quinoxalines | Influenza A virus | Inhibition of viral NS1A protein | nih.gov |

| Quinoxaline-2-carboxamides | Dengue virus | Inhibition of viral protease | nih.gov |

Receptor and Enzyme Targeting Studies of this compound Derivatives

Several 3-methylquinoxaline derivatives have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis, which is crucial for tumor growth. nih.govtandfonline.com These studies provide valuable information on the structure-activity relationships of 3-methylquinoxalines and their ability to bind to the ATP-binding site of kinases.

Similarly, quinoxaline derivatives have been investigated as inhibitors of other kinases such as Epidermal Growth Factor Receptor (EGFR) and Apoptosis signal-regulating kinase 1 (ASK1). nih.govnih.gov These findings highlight the potential of the quinoxaline scaffold to be tailored for specific enzyme inhibition. The introduction of a fluorine atom in the 2-position could potentially enhance these interactions through favorable electrostatic or hydrogen bonding interactions with the target protein. tandfonline.com

Table 5: Enzyme Inhibitory Activity of 3-Methylquinoxaline Derivatives

| Compound Class | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| 3-Methylquinoxalin-2(1H)-one derivatives | VEGFR-2 | As low as 3.2 nM | nih.gov |

| 3-Methylquinoxaline-2-thiol derivatives | VEGFR-2 | In the nanomolar range | nih.gov |

| 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide derivatives | EGFR | As low as 0.3 µM | nih.gov |

| Dibromo substituted quinoxaline derivatives | ASK1 | As low as 30.17 nM | nih.gov |

Kinase Inhibition Profiles and Mechanisms

Quinoxaline derivatives have been extensively studied as inhibitors of various protein kinases, which are crucial regulators of cellular processes. The introduction of methyl and fluoro groups on the quinoxaline scaffold can significantly influence their inhibitory potency and selectivity. These compounds typically act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain. ekb.egekb.eg

Derivatives based on the 3-methylquinoxaline scaffold have shown potent inhibitory activity against several receptor tyrosine kinases implicated in cancer progression. ekb.eg Notably, they have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. nih.govrsc.orgtandfonline.comtandfonline.combohrium.comnih.govnih.gov For instance, certain 3-methylquinoxalin-2(1H)-one derivatives demonstrated strong VEGFR-2 inhibition with IC₅₀ values in the low nanomolar range, comparable to the approved drug sorafenib. nih.govtandfonline.com

Furthermore, fluoro-substituted quinoxaline derivatives have been investigated as inhibitors of c-Met kinase, another receptor tyrosine kinase involved in tumor growth and metastasis. ekb.egnih.govnih.gov Studies have shown that specific isomers of these compounds exhibit potent c-Met kinase inhibition.

| Derivative Type | Target Kinase | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |

| 3-Methylquinoxalin-2(1H)-one (27a) | VEGFR-2 | 3.2 | Sorafenib | 3.12 |

| 3-Methylquinoxaline-2-thiol (31b) | VEGFR-2 | 5.1 | Sorafenib | 3.12 |

| 3-Methylquinoxaline (11g) | VEGFR-2 | 3.4 | Sorafenib | 3.07 |

| Quinoxaline (4, R-isomer) | c-Met | 6 | Crizotinib | - |

| Quinoxaline (5, S-isomer) | c-Met | 92 | Crizotinib | - |

Protease Inhibition Mechanisms

Derivatives of 3-methylquinoxaline have been identified as potent inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease, a crucial enzyme for viral replication. nih.govnih.govfigshare.com The P2 quinoxaline moiety of these inhibitors plays a significant role in their binding to the protease active site. nih.gov

Research has indicated that small hydrophobic groups at the 3-position of the quinoxaline ring are preferred for maintaining efficacy against drug-resistant viral variants. nih.govfigshare.com The 3-methylquinoxaline moiety can shift its position within the S2 subsite of the protease, allowing for favorable interactions and potent inhibition. nih.gov Structure-activity relationship (SAR) studies have shown that 3-methylquinoxaline derivatives display exceptional potency, with EC₅₀ values below 5 nM against both wild-type and clinically relevant drug-resistant HCV variants. nih.gov

| Compound Series | Target | Potency | Key Finding |

| 3-Methylquinoxaline | HCV NS3/4A Protease | EC₅₀ < 5 nM | Exceptional potency against wild-type and drug-resistant variants. nih.gov |

| 3-Chloroquinoxaline | HCV NS3/4A Protease | ~2-fold better than 3-methyl | More potent than corresponding 3-methylquinoxaline analogues. nih.gov |

Interactions with Other Enzyme Systems

While specific data on the interaction of this compound with triosephosphate isomerase is limited, studies have shown that broader classes of quinoxaline derivatives can inhibit this enzyme. Quinoxaline 1,4-di-N-oxide derivatives, for example, have been identified as having an inhibitory action on triosephosphate isomerase, among other essential enzymes in parasites. benthamdirect.comnih.govnih.govmdpi.comresearchgate.net However, the inhibition by some of these derivatives was found to be slight, suggesting other targets may be involved in their biological effects. nih.govresearchgate.net

Beyond triosephosphate isomerase, quinoxaline derivatives have been shown to inhibit other enzyme systems:

Lipoxygenase (LOX): Certain quinoxaline and quinoxaline 1,4-di-N-oxide derivatives have demonstrated promising in vitro inhibition of soybean lipoxygenase, an enzyme involved in inflammatory processes. unav.eduresearchgate.netnih.govscispace.comgoogle.com

Cholinesterases: Various quinoxaline derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.govnih.govsemanticscholar.orgmdpi.comtandfonline.com Some compounds showed potent and selective inhibition, with IC₅₀ values in the nanomolar to low micromolar range. nih.govtandfonline.com

In Vitro Cellular Assays for Biological Response Evaluation

The biological activities of this compound derivatives have been further characterized through a variety of in vitro cellular assays.

Cell Viability and Proliferation Studies in Research Cell Lines

Numerous studies have demonstrated the cytotoxic and anti-proliferative effects of 3-methylquinoxaline derivatives against a panel of human cancer cell lines. nih.govtandfonline.com These compounds have shown efficacy against breast (MCF-7), liver (HepG-2), and colon (HCT-116) cancer cells. ekb.eg The anti-proliferative activities are often correlated with their ability to inhibit specific kinases like VEGFR-2. nih.gov For example, a potent 3-methylquinoxaline-based VEGFR-2 inhibitor exhibited strong cytotoxic effects against MCF-7 and HepG2 cells, with IC₅₀ values in the low micromolar range. nih.govtandfonline.com

| Compound | Cell Line | IC₅₀ (µM) |

| 3-Methylquinoxaline derivative (11e) | MCF-7 (Breast) | 4.3 |

| 3-Methylquinoxaline derivative (11e) | HepG-2 (Liver) | 2.1 |

| 3-Methylquinoxaline derivative (27a) | MCF-7 (Breast) | 7.7 |

| 3-Methylquinoxaline derivative (27a) | HepG-2 (Liver) | 4.5 |

| 2-substituted-quinoxaline (3b) | MCF-7 (Breast) | 1.85 |

Modulation of Cellular Pathways and Signaling Mechanisms

The anti-proliferative effects of quinoxaline derivatives are often linked to their ability to modulate key cellular signaling pathways, particularly those governing the cell cycle and apoptosis (programmed cell death).

Several 3-methylquinoxaline derivatives have been shown to induce cell cycle arrest, primarily at the G2/M phase, in cancer cells. nih.govtandfonline.comresearchgate.net For instance, 2-acetyl-3-methyl-quinoxaline 1,4-dioxide blocked over 60% of T-84 human colon cancer cells at the G2/M phase. nih.govresearchgate.net This arrest prevents the cells from proceeding through mitosis, thereby inhibiting proliferation. researchgate.net Other quinoxaline derivatives have been reported to induce cell cycle arrest at the G1 transition. nih.govrsc.org

Furthermore, these compounds can trigger apoptosis. nih.govtandfonline.com Mechanistic studies have revealed that this is achieved by modulating the expression of key apoptosis-regulating proteins. Treatment of HepG2 cells with a potent 3-methylquinoxaline derivative led to a significant increase in the levels of pro-apoptotic proteins such as Bax, caspase-3, and caspase-9, and a marked decrease in the anti-apoptotic protein Bcl-2. nih.govrsc.orgtandfonline.comtandfonline.comsemanticscholar.org The resulting increase in the Bax/Bcl-2 ratio shifts the cellular balance towards apoptosis. rsc.orgtandfonline.com

| Compound | Cell Line | Cellular Effect | Molecular Mechanism |

| 3-Methylquinoxaline derivative (11e) | HepG-2 | G2/M Phase Arrest, Apoptosis Induction | ↑ Caspase-3 (2.34-fold), ↑ Caspase-9 (2.34-fold), ↑ BAX (3.14-fold), ↓ Bcl-2 (3.13-fold) nih.govtandfonline.com |

| 3-Methylquinoxaline derivative (27a) | HepG-2 | Apoptosis Induction | ↑ Caspase-3 (2.5-fold), ↑ Caspase-9 (3.43-fold), ↑ BAX/Bcl-2 ratio (5-fold) tandfonline.com |

| 2-acetyl-3-methyl-quinoxaline 1,4-dioxide | T-84 Colon Cancer | G2/M Phase Arrest | Inhibition of cyclin B expression nih.gov |

Investigations into Oxidative Stress Response and Antioxidant Properties

Quinoxaline derivatives have been investigated for their antioxidant properties, which involve scavenging harmful reactive oxygen species (ROS). unav.edunih.gov The antioxidant potential is often evaluated using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. banglajol.infonih.govbohrium.com

Studies have shown that certain quinoxaline derivatives exhibit a marked scavenging effect on the DPPH radical. banglajol.infonih.gov The antioxidant efficacy is linked to the reducing potential of the quinoxaline ring system, which is enhanced by its nitrogen-rich structure. banglajol.info For example, pyrrolo[2,3-b]quinoxaline derivatives have been identified as potent radical scavengers, with activity comparable to reference antioxidants like Trolox in certain environments. rsc.org The antioxidant activity of these compounds contributes to their potential therapeutic effects, as oxidative stress is implicated in various pathological conditions. unav.edu

| Assay | Compound Type | Finding |

| DPPH Radical Scavenging | Quinoxaline derivatives | Marked scavenging effect observed for some derivatives. banglajol.infonih.gov |

| DPPH, ABTS, FRAP, H₂O₂ | N-(4-methyl-2-nitrophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide | Compound evaluated for antioxidant activity using multiple tests. bohrium.com |

| Hydroxyl Radical Scavenging | Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | Potent scavenging activity in non-polar media. rsc.org |

Studies on Anti-Inflammatory Signaling Pathways

While specific studies focusing exclusively on the anti-inflammatory signaling pathways of this compound are not extensively documented in publicly available literature, the broader class of quinoxaline derivatives has been the subject of significant research in this area. These studies provide a strong foundation for understanding the potential mechanisms through which this compound and its analogues may exert anti-inflammatory effects. The primary signaling pathways implicated in the anti-inflammatory action of quinoxaline derivatives include the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the mitogen-activated protein kinase (MAPK) pathways.

Quinoxaline derivatives have been shown to inhibit the expression of various inflammatory mediators, such as cyclooxygenase (COX), cytokines, and other pro-inflammatory molecules. mdpi.com The regulation of these mediators is often controlled by the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the activation of NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Some quinoxaline derivatives have been found to interfere with this process, thereby reducing the inflammatory response.

The MAPK signaling pathway is another critical regulator of inflammation. This pathway, comprising kinases such as p38 MAPK, is involved in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins. The anti-inflammatory properties of certain quinoxaline compounds are attributed to their ability to inhibit the activation of p38 MAPK. mdpi.com By blocking this pathway, these compounds can effectively decrease the production of key inflammatory cytokines. Given that the quinoxaline scaffold is a common feature, it is plausible that this compound derivatives could exhibit similar inhibitory effects on these key inflammatory signaling cascades.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

The biological activity of quinoxaline derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different substituents on the quinoxaline core influence the compound's pharmacological properties. For this compound analogues, the substituents at the 2 and 3 positions, as well as on the benzo portion of the quinoxaline ring, play a pivotal role in determining their biological activity and selectivity.

Influence of Fluoro Substitution on Biological Activity Profiles

The introduction of a fluorine atom into a molecular scaffold is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and, consequently, its biological activity. In the context of this compound, the fluorine atom at the 2-position is expected to significantly influence its biological profile. Fluorine is highly electronegative and can alter the electron distribution within the molecule, which can impact binding affinities to biological targets. researchgate.net

Below is a table illustrating the impact of substitutions, including fluorine, on the biological activity of quinoxaline derivatives.

| Compound ID | R1 | R2 | R3 | Biological Activity (IC50 in µM) |

| Analog A | H | H | H | > 10 |

| Analog B | Cl | H | H | 5.2 |

| Analog C | F | H | H | 7.8 |

| Analog D | OCH3 | H | H | 2.1 |

This table presents hypothetical data for illustrative purposes, based on general SAR principles for quinoxaline derivatives.

Steric and Electronic Effects of the Methyl Group at Position 3

The methyl group at the 3-position of the quinoxaline ring also plays a crucial role in defining the biological activity of this compound and its analogues. The steric and electronic properties of this group can influence how the molecule interacts with its biological target.

The following table demonstrates the effect of varying the substituent at the 3-position on the biological activity of a hypothetical series of 2-fluoroquinoxaline (B3350367) derivatives.

| Compound ID | R (at position 3) | Biological Activity (IC50 in µM) |

| Analog E | H | 12.5 |

| Analog F | CH3 | 6.8 |

| Analog G | C2H5 | 8.2 |

| Analog H | Phenyl | > 20 |

This table presents hypothetical data for illustrative purposes, based on general SAR principles for quinoxaline derivatives.

Impact of Quinoxaline Core Substitutions on Activity and Selectivity

Substitutions on the benzo portion of the quinoxaline core can have a profound impact on the biological activity and selectivity of the resulting derivatives. The nature and position of these substituents can modulate the compound's pharmacokinetic and pharmacodynamic properties.

Generally, the introduction of electron-withdrawing groups (e.g., nitro, chloro) or electron-donating groups (e.g., methoxy, methyl) at different positions on the benzene (B151609) ring can fine-tune the electronic properties of the entire molecule. For instance, studies on certain quinoxaline derivatives have shown that electron-releasing groups on the aromatic ring can increase activity, while electron-withdrawing groups may decrease it. mdpi.com The position of the substituent is also critical; for example, a substituent at the 7-position may have a different effect on activity compared to the same substituent at the 6-position.

The table below illustrates how different substituents on the quinoxaline core can influence biological activity.

| Compound ID | Substituent at Position 6 | Substituent at Position 7 | Biological Activity (IC50 in µM) |

| Analog I | H | H | 9.5 |

| Analog J | Cl | H | 4.2 |

| Analog K | H | Cl | 6.1 |

| Analog L | OCH3 | H | 2.8 |

| Analog M | H | NO2 | 15.3 |

This table presents hypothetical data for illustrative purposes, based on general SAR principles for quinoxaline derivatives.

Applications in Materials Science and Optoelectronics

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The potential of 2-Fluoro-3-methylquinoxaline as a component in OLEDs, whether as an electron transport material, a Thermally Activated Delayed Fluorescence (TADF) emitter, or a chromophore for photoluminescence, remains largely unexplored.

Exploration as Electron Transport Materials (ETMs)

There is no specific research detailing the investigation or performance of this compound as an electron transport material in OLED devices. The electron-deficient nature of the quinoxaline (B1680401) core, in general, makes its derivatives candidates for ETMs, but the specific impact of the fluoro and methyl substituents at the 2 and 3 positions of the quinoxaline ring on electron mobility and device performance has not been documented.

Thermally Activated Delayed Fluorescence (TADF) Emitters

Similarly, the literature lacks studies on the synthesis or characterization of TADF emitters based on a this compound core. The design of TADF molecules often involves the strategic combination of electron-donating and electron-accepting moieties to achieve a small singlet-triplet energy splitting. While quinoxaline derivatives are used as acceptor units in some TADF emitters, the specific role and potential benefits of the 2-fluoro-3-methyl substitution pattern have not been investigated.

Chromophores for Photoluminescence Applications

No dedicated studies on the photoluminescent properties of this compound for use as a chromophore are available. Research into the absorption and emission spectra, quantum yields, and solvatochromic behavior of this specific compound is required to assess its potential in photoluminescence applications.

Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs)

The application of this compound in the field of organic photovoltaics, including its potential as a non-fullerene acceptor or as a component in dye-sensitized solar cells, is also an area that has not been specifically addressed in scientific publications.

Development as Non-Fullerene Acceptors

There are no reports on the design, synthesis, or evaluation of non-fullerene acceptors for organic solar cells that incorporate the this compound moiety. The development of efficient non-fullerene acceptors is a critical area of research in OSCs, but the potential contribution of this specific compound has not been explored.

Organic Field-Effect Transistors (OFETs) and Semiconductor Research